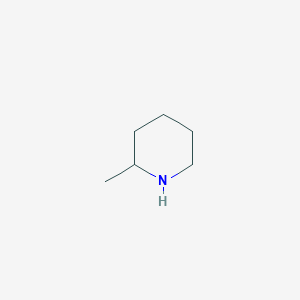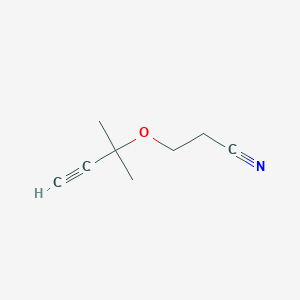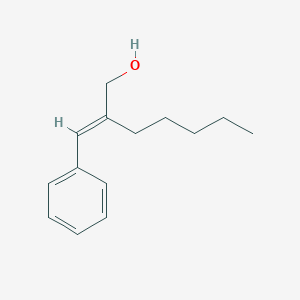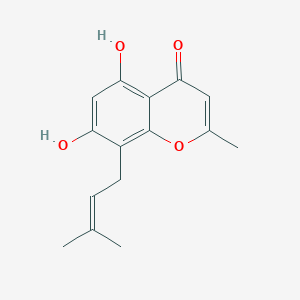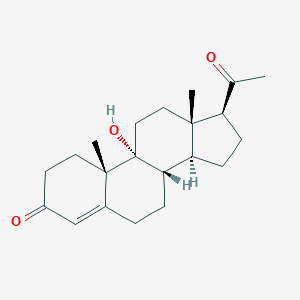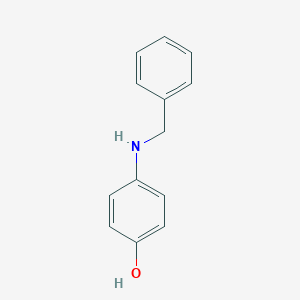
(2,5-dimetilfenil)tiourea
Descripción general
Descripción
(2,5-Dimethyl-phenyl)-thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound (2,5-Dimethyl-phenyl)-thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,5-Dimethyl-phenyl)-thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dimethyl-phenyl)-thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades antibacterianas
Se ha descubierto que la tiourea y sus derivados, incluido el (2,5-dimetilfenil)tiourea, poseen propiedades antibacterianas . Esto los hace valiosos en el desarrollo de nuevos fármacos antibacterianos.
Propiedades antioxidantes
Estos compuestos también exhiben propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Aplicaciones contra el cáncer
Los derivados de la tiourea se han estudiado por sus posibles efectos contra el cáncer . Esta investigación podría conducir al desarrollo de nuevos tratamientos para varios tipos de cáncer.
Usos antiinflamatorios
Las propiedades antiinflamatorias de los derivados de la tiourea los hacen útiles en el tratamiento de afecciones caracterizadas por la inflamación .
Potencial contra la enfermedad de Alzheimer
La investigación ha demostrado que estos compuestos pueden tener potencial en el tratamiento de la enfermedad de Alzheimer . Esta es un área significativa de investigación dada la prevalencia global de esta condición debilitante.
Propiedades antituberculosas
Se ha descubierto que los derivados de la tiourea tienen propiedades antituberculosas . La tuberculosis sigue siendo un importante problema de salud global, y el desarrollo de nuevos tratamientos es un área clave de investigación.
Aplicaciones antimaláricas
Estos compuestos también se han estudiado por sus propiedades antimaláricas . La malaria es una enfermedad mortal causada por parásitos que se transmiten a las personas a través de las picaduras de mosquitos hembra Anopheles infectados.
Síntesis orgánica
La tiourea y sus derivados se utilizan como intermediarios en varias reacciones sintéticas orgánicas . Tienen una amplia gama de usos en reacciones de síntesis orgánica, lo que los convierte en compuestos increíblemente versátiles .
Mecanismo De Acción
Target of Action
The primary targets of (2,5-dimethylphenyl)thiourea are enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system.
Mode of Action
(2,5-dimethylphenyl)thiourea interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase by (2,5-dimethylphenyl)thiourea can affect the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can impact the cholinergic system, which plays a key role in the transmission of nerve impulses .
Pharmacokinetics
It is known that thiourea derivatives are generally well absorbed and excreted largely unchanged via the kidneys . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The inhibition of the target enzymes by (2,5-dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase can potentially lead to a decrease in blood sugar levels . The inhibition of AChE and BuChE can affect nerve impulse transmission, potentially leading to changes in neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2,5-dimethylphenyl)thiourea. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . Additionally, the compound’s action can be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Propiedades
IUPAC Name |
(2,5-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-7(2)8(5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUIANYSDDKYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168281 | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-19-5 | |
| Record name | N-(2,5-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 2-thio-1-(2,5-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16738-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea as revealed by its crystal structure?
A1: The crystal structure analysis of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea reveals several important structural features:
- Anti conformation: The thioamide C=S and amide C=O bonds are oriented in opposite directions (anti) to each other within the molecule []. Similarly, the two N—H bonds are also anti to each other.
- Intramolecular hydrogen bonding: A hydrogen bond is present between the N—H group and the oxygen atom (N—H⋯O), contributing to the molecule's overall stability [].
- Intermolecular hydrogen bonding and dimer formation: In the crystal lattice, molecules of 3-Acetyl-1-(2,5-dimethylphenyl)thiourea are linked together in pairs (forming dimers) through N—H⋯S hydrogen bonds []. This type of intermolecular interaction can influence the compound's physical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


